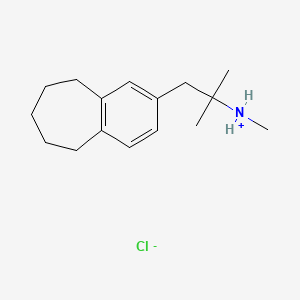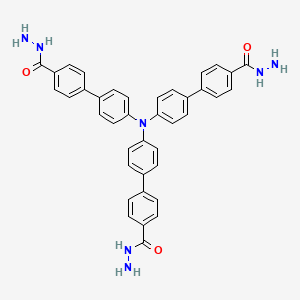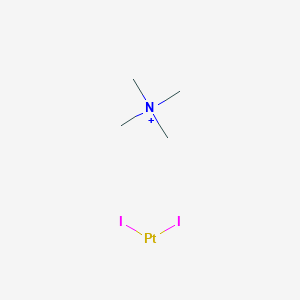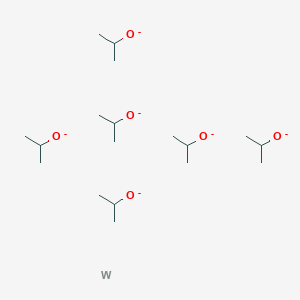
propan-2-olate;tungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-olate;tungsten can be synthesized through the reaction of tungsten hexachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the following steps:
Dissolution: Tungsten hexachloride is dissolved in anhydrous isopropanol.
Reaction: The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Isolation: The product is isolated by removing the solvent under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-olate;tungsten undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: The propan-2-olate ligands can be substituted with other ligands such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other alcohols or halides.
Major Products
Oxidation: Tungsten oxides (e.g., tungsten trioxide).
Reduction: Lower oxidation state tungsten compounds.
Substitution: Various tungsten alkoxides or halides.
Wissenschaftliche Forschungsanwendungen
Propan-2-olate;tungsten has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tungsten-based catalysts, which are employed in various organic transformations.
Biology: Tungsten compounds are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the use of tungsten compounds in medical imaging and as therapeutic agents.
Industry: It is used in the production of advanced materials, including tungsten carbide and other tungsten-based composites.
Wirkmechanismus
The mechanism by which propan-2-olate;tungsten exerts its effects involves the coordination of the tungsten center with the propan-2-olate ligands. This coordination can influence the electronic properties of the tungsten atom, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium isopropoxide: Similar in structure but involves titanium instead of tungsten.
Vanadium isopropoxide: Another transition metal isopropoxide with different reactivity and applications.
Uniqueness
Propan-2-olate;tungsten is unique due to the specific properties imparted by the tungsten center, such as its high atomic weight and ability to form stable oxides. These properties make it particularly useful in high-temperature applications and as a catalyst in specific organic reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and materials science. Further research into its properties and applications will likely continue to uncover new and exciting uses for this compound.
Eigenschaften
CAS-Nummer |
52321-90-1 |
|---|---|
Molekularformel |
C18H42O6W-6 |
Molekulargewicht |
538.4 g/mol |
IUPAC-Name |
propan-2-olate;tungsten |
InChI |
InChI=1S/6C3H7O.W/c6*1-3(2)4;/h6*3H,1-2H3;/q6*-1; |
InChI-Schlüssel |
HKJSWIUQDFRIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)

![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)
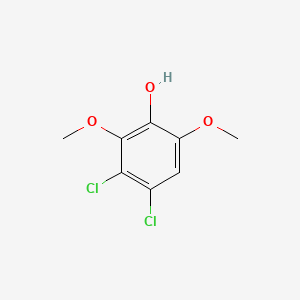
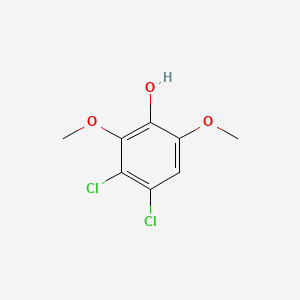
![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)

![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
